8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a quinoline ring which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The molecule also has nitrophenyl and phenyl groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and quinoline rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The nitro group is typically very reactive and could undergo reduction reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly planar. The nitro group could make the compound more polar .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic synthesis has explored the chemical properties and synthesis pathways of quinoline derivatives, including pyrazolo[3,4-c]quinolines. These compounds are synthesized through various methods, such as cyclization of intermediate compounds, nucleophilic substitution, and rearrangements of chloro-nitroquinolines. For example, Nagarajan and Shah (1992) detailed the synthesis of pyrazolo[3,4-c]quinoline derivatives from nitrophenylpyrazole carboxylates through reduction and thermal cyclization, demonstrating the versatility of these compounds in organic synthesis (Nagarajan & Shah, 1992).
Antimicrobial and Antioxidant Activities
Quinoline-based compounds, including those with pyrazoloquinoline structures, have been evaluated for their antimicrobial and antioxidant activities. Munawar et al. (2008) synthesized a series of 2-pyrazolines and tested them for antimicrobial activity against various bacterial strains, finding that chloro-substituted compounds exhibited higher effectiveness (Munawar et al., 2008). Furthermore, El-Sayed and Aboul‐Enein (2001) prepared new pyrazolo[3,4-b]quinoline derivatives and evaluated their antimicrobial activity, contributing to the development of potential new antibacterial agents (El-Sayed & Aboul‐Enein, 2001).
Structural and Optical Properties
Studies on the structural and optical properties of pyrazoloquinoline derivatives have also been conducted. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of certain pyrazoloquinoline thin films, highlighting their potential applications in materials science and optoelectronics (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, including those structurally related to pyrazolo[4,3-c]quinolines, have been evaluated for their effectiveness as corrosion inhibitors. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and studied their corrosion inhibition behavior for mild steel in acidic medium, demonstrating the potential industrial applications of these compounds (Saraswat & Yadav, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-chloro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-9-10-20-18(11-15)22-19(13-24-20)21(14-5-2-1-3-6-14)25-26(22)16-7-4-8-17(12-16)27(28)29/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCJULRUAQXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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